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Compound of Interest

Compound Name: 3-Bromo-D-phenylalanine

Cat. No.: B1277646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-D-phenylalanine is a non-proteinogenic amino acid that serves as a valuable

building block in medicinal chemistry and drug development. The incorporation of a bromine

atom at the meta-position of the phenyl ring alters the electronic properties and steric bulk of

the molecule compared to its parent amino acid, D-phenylalanine. These modifications can

significantly influence molecular interactions, making it a key component in the synthesis of

novel peptides and small molecule therapeutics. Accurate spectroscopic characterization is

paramount for confirming the identity, purity, and structure of 3-Bromo-D-phenylalanine in

research and development settings.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Bromo-D-phenylalanine, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS). Due to the limited availability of experimentally derived public

data for this specific compound, this guide presents predicted data based on the analysis of its

structural analogs.[1] Detailed experimental protocols are also provided to enable researchers

to acquire and interpret spectroscopic data effectively.

Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for 3-Bromo-D-
phenylalanine. These values are based on computational models and data from similar

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1277646?utm_src=pdf-interest
https://www.benchchem.com/product/b1277646?utm_src=pdf-body
https://www.benchchem.com/product/b1277646?utm_src=pdf-body
https://www.benchchem.com/product/b1277646?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_3_Bromo_DL_phenylalanine_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1277646?utm_src=pdf-body
https://www.benchchem.com/product/b1277646?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-Bromo-D-phenylalanine

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.5 - 7.2 Multiplet 4H Aromatic (C₆H₄)

~4.0 Triplet 1H α-CH

~3.2 - 3.0 Multiplet 2H β-CH₂

Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are highly

dependent on the solvent and concentration and are often broad or exchanged with deuterated

solvents.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-D-phenylalanine

Chemical Shift (ppm) Assignment

~175 C=O (acid)

~138 Aromatic C-Br

~131, 130, 129, 122 Aromatic CH

~55 α-C

~37 β-C

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-Bromo-D-phenylalanine
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (carboxylic acid)

3100 - 3000 Medium Aromatic C-H stretch

2960 - 2850 Medium Aliphatic C-H stretch

~1710 Strong C=O stretch (carboxylic acid)

~1600, ~1480 Medium Aromatic C=C stretch

~1580 Medium N-H bend (amine)

~1240 Strong C-O stretch

~800 - 700 Strong Aromatic C-H bend

~600 - 500 Strong C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3-Bromo-D-phenylalanine

m/z (amu) Ion Notes

243/245 [M+H]⁺

Molecular ion peak with a

characteristic 1:1 isotopic

pattern for Br.

198/200 [M+H - COOH]⁺
Loss of the carboxylic acid

group.

155/157 [M+H - CH(NH₂)COOH]⁺
Loss of the amino acid side

chain.

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio) results in a

characteristic M/M+2 isotopic pattern for bromine-containing fragments.[1]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical environment of the hydrogen and carbon atoms in the

molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-D-phenylalanine in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the

solubility of the compound.[1]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include 16-32 scans and a relaxation delay of 1-2 seconds.[1]

Reference the spectrum to the residual solvent peak or an internal standard like TMS.[1]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include 1024-4096 scans and a relaxation delay of 2-5 seconds to

ensure adequate signal-to-noise for the low natural abundance of ¹³C.[1]

Reference the spectrum to the solvent peak.[1]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation:

Grind 1-2 mg of the solid 3-Bromo-D-phenylalanine sample with approximately 100 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[1]
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Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]

Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the KBr pellet in the sample holder and record the sample spectrum over a range of

4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

Sample Preparation: Dissolve a small amount of 3-Bromo-D-phenylalanine in a suitable

solvent such as methanol or an acetonitrile/water mixture.[1]

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)

source. ESI is a soft ionization technique suitable for polar molecules like amino acids,

minimizing fragmentation and preserving the molecular ion.

Data Acquisition:

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Analyze the spectrum for the characteristic 1:1 isotopic pattern of bromine for the

molecular ion and any bromine-containing fragments.

Visualizations
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Caption: Workflow for Spectroscopic Analysis of 3-Bromo-D-phenylalanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277646#spectroscopic-data-for-3-bromo-d-
phenylalanine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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